molecular formula C13H9ClO3 B6370503 MFCD18312986 CAS No. 1261933-49-6

MFCD18312986

Cat. No.: B6370503
CAS No.: 1261933-49-6
M. Wt: 248.66 g/mol
InChI Key: BHOXEVUHJGQPFU-UHFFFAOYSA-N
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Description

However, based on the naming conventions of MDL numbers (e.g., MFCD prefixes), it is likely a structurally complex organic or organometallic compound registered in chemical databases. Such compounds are typically used in pharmaceutical, agrochemical, or materials science research. Without specific data on MFCD18312986, this article will focus on structurally and functionally similar compounds from the evidence, emphasizing comparative physicochemical properties, synthetic methods, and biological activities.

Properties

IUPAC Name

2-chloro-5-(2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-11-6-5-8(7-10(11)13(16)17)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOXEVUHJGQPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683600
Record name 4-Chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261933-49-6
Record name 4-Chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18312986” involves multiple steps, each requiring precise reaction conditions. The initial step typically involves the preparation of the precursor molecules, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. These reactions are carried out under controlled temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to maintain consistency and efficiency. Industrial methods may also include purification steps such as crystallization, distillation, and chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions: “MFCD18312986” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions involving “this compound” are carried out under specific conditions, such as controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates. Common reagents include acids, bases, solvents, and specific catalysts tailored to the reaction type.

Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

“MFCD18312986” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules and study reaction mechanisms.

    Biology: The compound is employed in biochemical assays and as a probe to investigate biological pathways and interactions.

    Medicine: “this compound” is explored for its potential therapeutic properties, including its role in drug development and pharmacological studies.

    Industry: It is utilized in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “MFCD18312986” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact mechanism depends on the context of its use, such as its role in catalysis, inhibition, or modulation of biological processes.

Comparison with Similar Compounds

Physicochemical Properties

Table 1 summarizes key properties of selected compounds:

Property CAS 100986-89-8 CAS 918538-05-3 CAS 1046861-20-4 CAS 303986-63-2
MDL Number MFCD04039905 MFCD11044885 MFCD13195646 MFCD01314597
Molecular Formula C₁₃H₉F₂NO₄ C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₁₃H₁₃N₃O₄
Molecular Weight (g/mol) 281.21 188.01 235.27 275.26
Solubility (mg/ml) Not reported Not reported 0.24 (ESOL) Not reported
Log S (ESOL) Not reported Not reported -2.99 Not reported
Synthetic Accessibility 3.02 Not reported 2.07 Not reported
Bioavailability Score 0.0 Not reported 0.55 Not reported

Key Observations :

  • CAS 100986-89-8 (a fluoroquinolone derivative) exhibits moderate synthetic accessibility (3.02) but low bioavailability, likely due to its large molecular weight and polar functional groups .
  • CAS 1046861-20-4 (a boronic acid derivative) shows higher solubility (0.24 mg/ml) and bioavailability (0.55) compared to others, attributed to its smaller size and balanced lipophilicity .

Key Observations :

  • CAS 100986-89-8 and CAS 1046861-20-4 lack PAINS alerts, suggesting low promiscuity in biological assays .
  • CAS 1046861-20-4 ’s BBB permeability and absence of CYP inhibition make it a candidate for central nervous system-targeted drug development .

Comparative Insights :

  • Palladium-mediated reactions (e.g., CAS 1046861-20-4 ) offer precision for complex heterocycles, while catalyst-recycling methods (e.g., CAS 1761-61-1 ) align with sustainable chemistry trends .

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